3-chloro-5-fluoro-1H-indole-2-carboxylic acid
Overview
Description
3-chloro-5-fluoro-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H5ClFNO2 and a molecular weight of 213.59 . It is used for research purposes .
Synthesis Analysis
Indole derivatives, including this compound, have been synthesized using various methods . For instance, one method involves using p-toluenesulfonic acid in toluene . Another method involves intramolecular coupling of carboxylic acids using BOP as the coupling reagent in the presence of DIPEA in DMF .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyrrole ring . The molecule has a chlorine atom at the 3rd position and a fluorine atom at the 5th position of the indole ring .Chemical Reactions Analysis
Indole derivatives, including this compound, have been used in various chemical reactions . For example, they have been used in the synthesis of biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .Physical and Chemical Properties Analysis
The molecular weight of this compound is 213.59, and its molecular formula is C9H5ClFNO2 .Scientific Research Applications
Synthesis and Pharmacological Studies
Phosphoindole Inhibitors of HIV : The synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in developing phosphoindole inhibitors for HIV non-nucleoside reverse transcriptase, is detailed. This synthesis is significant for HIV drug research (Mayes et al., 2010).
Molecular Docking Studies for EGFR : Synthesis and characterization of various 5-chloro-1-(1H-indole-2-yl) compounds, including molecular docking studies, have been conducted to predict binding interactions with the EGFR protein, which is relevant in cancer research (Reddy et al., 2022).
Chemical Synthesis and Characterization
- Synthesis of Fluoroindolecarboxylic Acids : Research on the synthesis of all twelve indolecarboxylic acids carrying both a fluorine substituent and a carboxy group, including 3-chloro-5-fluoro-1H-indole-2-carboxylic acid, provides insights into more convenient synthesis methods for these compounds, important in various chemical and pharmaceutical applications (Schlosser et al., 2006).
Antimicrobial and Antiinflammatory Activities
- Derivatives for Antimicrobial and Antiinflammatory Applications : Synthesized derivatives from 5-fluoro/chloro/bromoindole-2-carbohydrazides exhibit antimicrobial and antiinflammatory activities. These findings are significant in the development of new treatments for infections and inflammation-related disorders (Narayana et al., 2009).
Synthesis and Radiolabeling
- Radiolabeling for Research Purposes : Synthesis of radiolabeled compounds like 5-Fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride is important for pharmaceutical research, particularly in drug development and testing (Haynes & Swigor, 1994).
Future Directions
The future directions of research on 3-chloro-5-fluoro-1H-indole-2-carboxylic acid and other indole derivatives include the investigation of novel methods of synthesis and their application as biologically active compounds for the treatment of various disorders . The construction of indoles as a moiety in selected alkaloids is also a focus of future research .
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For example, some indole derivatives have been reported to inhibit the strand transfer of integrase, a key enzyme in the life cycle of HIV-1 .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
3-chloro-5-fluoro-1H-indole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2/c10-7-5-3-4(11)1-2-6(5)12-8(7)9(13)14/h1-3,12H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYRDCVQRZSDJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(N2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480450-96-2 | |
Record name | 3-chloro-5-fluoro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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